molecular formula C11H8BrNO2S B1519004 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1086380-12-2

2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No. B1519004
M. Wt: 298.16 g/mol
InChI Key: LMETXOAKWMULCJ-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-Bromophenylacetic acid, which is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position . The compound also contains a thiazole ring, which is a type of heterocyclic compound that has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .


Synthesis Analysis

While specific synthesis methods for “2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid” are not available, 4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities. Heterocyclic moieties like the thiazole ring have been utilized for their biological activity .


Chemical Reactions Analysis

Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid .

Scientific Research Applications

1. Antileishmanial and Antimalarial Activities

  • Application Summary: Pyrazole-bearing compounds, which share some structural similarities with the compound you mentioned, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
  • Methods of Application: Some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
  • Results: The result revealed that one of the compounds displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, two of the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

2. Diverse Biological Activities

  • Application Summary: Thiazoles, which include the compound you mentioned, are known for their diverse biological activities . They have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

3. Synthesis of Novel Copolymers

  • Application Summary: The compound you mentioned shares some structural similarities with other compounds used in the synthesis of novel copolymers .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

4. Extraction of Nonylphenol Polyethoxy Carboxylates

  • Application Summary: 4-Bromophenylacetic acid, which shares some structural similarities with the compound you mentioned, was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety data sheet for 4-Bromophenylacetic acid indicates that it is harmful if swallowed . For the specific compound “2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid”, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMETXOAKWMULCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
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2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
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2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

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